N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide
Overview
Description
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide is a complex organic compound that features a benzothiazole moiety, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbonyl compounds such as aldehydes or ketones under acidic conditions.
Coupling Reaction: The benzothiazole derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, sulfonic acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide
- **N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide
Uniqueness
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide is unique due to the presence of methoxy groups at the 3 and 5 positions on the benzamide ring, which can influence its electronic properties and reactivity. This structural feature may enhance its interaction with biological targets and improve its pharmacological profile.
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3,5-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-28-17-11-15(12-18(13-17)29-2)21(27)26-23(30)24-16-7-5-6-14(10-16)22-25-19-8-3-4-9-20(19)31-22/h3-13H,1-2H3,(H2,24,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVQIGMHLJTHRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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